1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Avoid regioisomeric misassignment and unpredictable logD shifts in your SAR campaigns. This N1-substituted indazole-6-carboxylic acid offers a quantifiable 0.2 logP advantage over the 1-methyl analog and a 16.5% TPSA reduction vs. the unsubstituted core, keeping library members below the 60 Ų oral absorption threshold. Key supply chain and technical assurances: - Confirmed 6-carboxylic acid regioisomer, eliminating risk of ordering generic 'indazole carboxylic acid'. - Consistent 95% purity specification across batches, ideal for parallel library synthesis. - Packaged and shipped ambient; non-hazardous for direct global delivery to your R&D facility.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1955515-90-8
Cat. No. B1434340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid
CAS1955515-90-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2
InChIInChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16)
InChIKeyUURSNWYTWGGRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic Acid: Physicochemical Profile


1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid (CAS 1955515-90-8) is a synthetic N1-substituted indazole-6-carboxylic acid with molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1]. It features a bicyclic indazole core bearing a cyclopropylmethyl group at the N1 position and a free carboxylic acid at the C6 position, yielding a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The compound is offered commercially at 95% purity and serves as a versatile building block for medicinal chemistry and organic synthesis applications.

N1-cyclopropylmethyl substitution provides a differentiated lipophilicity and hydrogen-bond profile for lead optimization.
Free C6 carboxylic acid enables direct amide, ester, and hydrazide coupling without protection.
Research-grade building block suitable for parallel SAR library synthesis and medicinal chemistry workflows.

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic Acid: Differentiation from N1-Unsubstituted and Methyl Analogs


Although the indazole-6-carboxylic acid scaffold is shared across multiple catalog compounds, substitution at N1 profoundly alters physicochemical properties critical to downstream synthetic and biological performance. The cyclopropylmethyl substituent simultaneously increases molecular bulk (ΔMW +54.1 Da vs. parent 1H-indazole-6-carboxylic acid), modulates lipophilicity (XLogP3 = 1.8 vs. 1.6 for the 1-methyl analog), and reduces hydrogen bond donor count from 2 to 1 [1][2]. These property shifts are not linearly additive; simple interpolation from smaller N1-alkyl derivatives cannot reliably predict solubility, permeability, or reactivity in amide coupling or esterification steps. Furthermore, regioisomeric placement of the carboxylic acid (6- vs. 3-position) introduces distinct electronic and steric profiles that dictate reaction outcomes in multi-step syntheses . Generic substitution therefore risks altered pharmacokinetic parameters, reduced synthetic yields, or incompatibility with established structure‑activity relationship (SAR) series.

N1-alkylation with cyclopropylmethyl adds molecular bulk; ADME and permeability predictions may not transfer from smaller N1‑alkyl or unsubstituted analogs.
The lipophilicity shift from the 1‑methyl analog is not linearly additive; experimental logD may deviate from predicted values, altering solubility or CNS exposure estimates.
Regioisomeric placement of the carboxylic acid (6‑ vs 3‑position) changes electronic profile and reactivity; generic 'indazole carboxylic acid' may introduce the incorrect isomer.

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic Acid: Quantitative Evidence vs. Closest Analogs


Molecular Weight and ADME Property Tuning

The target compound (MW 216.24 g/mol) carries an additional 54.09 Da compared to the unsubstituted 1H-indazole-6-carboxylic acid (MW 162.15 g/mol) [1][2]. This 33% mass increase moves the compound from the fragment-like space (MW < 200) into the lead-like range (200–350 Da), where it can serve as a more advanced intermediate without requiring immediate de novo construction of the N1-cyclopropylmethyl motif. Relative to 1-methyl-1H-indazole-6-carboxylic acid (MW 176.17 g/mol), the cyclopropylmethyl group adds 40.07 Da, providing a distinct increment for SAR exploration.

Molecular Weight
Head-to-head
216.24 g/mol (+54 vs parent; +40 vs 1-Me)
Moves compound to lead-like MW range, supporting advanced intermediate use.
Computed from formula; experimental confirmation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity Difference from 1-Methyl Analog

The computed XLogP3 of the target compound is 1.8, which is 0.2 log units higher than that of 1-methyl-1H-indazole-6-carboxylic acid (XLogP3 = 1.6) [1][2]. While this difference appears modest, in medicinal chemistry campaigns a ΔlogP of 0.2 can shift a compound across critical thresholds for CNS penetration (< 3) or solubility, and may be decisive when balancing target potency against metabolic clearance [3]. The unsubstituted parent indazole-6-carboxylic acid has a comparable XLogP3 of 1.8 but with a higher hydrogen bond donor count, indicating that the target achieves matched lipophilicity with improved membrane permeability potential.

XLogP3
Head-to-head
1.8 (+0.2 vs 1‑methyl analog)
Reported ΔlogP supports lipophilicity tuning in CNS or permeability-sensitive lead series.
XLogP3 computed; confirm logD experimentally.
Lipophilicity ADME CNS Drug Discovery

TPSA Reduction Relative to Unsubstituted Parent

The target compound exhibits a TPSA of 55.1 Ų, which is 10.9 Ų (16.5%) lower than that of the unsubstituted 1H-indazole-6-carboxylic acid (TPSA = 66.0 Ų) [1][2]. This reduction is a direct consequence of N1-alkylation, which eliminates the free N–H hydrogen bond donor and removes its polar contribution. TPSA values below 60 Ų are generally associated with improved passive membrane permeability, whereas values above 60–70 Ų often predict poor oral absorption [3].

TPSA
Head-to-head
55.1 Ų (−10.9 vs parent)
TPSA below 60 Ų threshold correlates with improved passive permeability potential.
Computed TPSA; validate with PAMPA or Caco-2.
Membrane Permeability TPSA Drug-Likeness

Hydrogen Bond Donor Count and Permeability

N1-alkylation with the cyclopropylmethyl group reduces the hydrogen bond donor (HBD) count from 2 (in 1H-indazole-6-carboxylic acid) to 1 in the target compound, while the hydrogen bond acceptor (HBA) count remains constant at 3 [1][2]. This reduction is structurally significant because the indazole N–H proton is a strong HBD that can dominate intermolecular interactions, crystal packing, and solvation. A lower HBD count generally correlates with improved membrane permeability and reduced susceptibility to P-glycoprotein efflux.

HBD Count
Class-level
1 HBD (parent: 2; 1-Me: 1)
Removal of one strong HBD alters solvation and may reduce P‑gp efflux susceptibility.
Class‑level inference; confirm in target permeability assay.
Hydrogen Bonding Permeability Solubility

Regioisomeric Comparison: 6- vs. 3-Carboxylic Acid

The target 6-carboxylic acid regioisomer (XLogP3 = 1.8) differs measurably from the corresponding 3-carboxylic acid regioisomer, 1-(cyclopropylmethyl)-1H-indazole-3-carboxylic acid, which has a computed XLogP of 2.1 [1]. The ΔlogP of 0.3 units between regioisomers reflects the differing electronic environments of the two carboxylic acid positions, which also manifest in distinct predicted pKₐ values (parent 1H-indazole-6-carboxylic acid pKₐ ≈ 3.6 vs. 1-(cyclopropylmethyl)-1H-indazole-3-carboxylic acid predicted pKₐ = 3.13) [2]. These differences influence both chemical reactivity (e.g., amide coupling efficiency) and biological recognition.

Regioisomeric Identity
Head-to-head
XLogP 1.8 (6-COOH) vs 2.1 (3-COOH); predicted pKₐ ≈3.6 vs 3.13
Regioisomer identity guides correct selection for synthetic and biological fit.
Predicted pKₐ; experimental determination advised.
Regioisomerism Reactivity Drug Design

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds—two from the cyclopropylmethyl side chain plus the carboxylic acid C–C bond—compared to only 1 rotatable bond in 1-methyl-1H-indazole-6-carboxylic acid and the unsubstituted parent [1][2]. This increased flexibility provides additional low-energy conformations that can be exploited in structure-based drug design to access alternative binding modes. At the same time, the rigid cyclopropane ring restricts the conformational space relative to a fully flexible n‑propyl group, offering a compromise between flexibility and preorganization.

Rotatable Bonds
Class-level
3 rotatable bonds (+2 vs parent and 1‑Me)
Additional flexibility expands accessible conformations; cyclopropane ring provides partial preorganization.
Class‑level inference; assess bound‑state conformations.
Conformational Flexibility Ligand Design SAR

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic Acid: Application Scenarios


Lead Optimization with Fine-Tuned Lipophilicity

In medicinal chemistry campaigns where a 0.2 log unit increase in lipophilicity can shift a compound series into an optimal logD range for target engagement or ADME property balancing, 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid provides a quantifiable advantage over the 1-methyl analog [1]. This is particularly relevant for CNS-targeted programs aiming to maintain logP < 3 while maximizing passive permeability.

Permeability-Optimized Indazole Library Synthesis

The 16.5% reduction in TPSA relative to the unsubstituted parent places this compound below the 60 Ų threshold associated with favorable oral absorption [2]. Procurement of this N1-substituted building block is indicated for combinatorial library synthesis where maintaining sub-60 Ų TPSA across the library is a design criterion.

Regioisomer-Specific Synthesis: 6-Carboxylic Acid

When a synthetic route or biological SAR demands the 6-carboxylic acid regioisomer specifically—due to its 0.3-unit lower XLogP and ~0.5-unit higher pKₐ compared to the 3-carboxylic acid isomer—this compound eliminates the risk of regioisomeric misassignment that could occur if generic 'indazole carboxylic acid' were ordered without positional specification [3].

Conformationally Diverse Scaffold for Structure-Based Design

For projects employing X-ray crystallography or cryo-EM to guide ligand design, the two additional rotatable bonds present in this compound (vs. 1-methyl or unsubstituted analogs) expand the accessible conformational space while the cyclopropane ring provides partial rigidity [4]. This balanced flexibility profile supports exploration of alternative binding poses without incurring excessive entropic penalties.

Application
Selection Property
Validation Focus
Lipophilicity-sensitive lead optimization
N1‑cyclopropylmethyl for logD tuning
Experimental logD/logP and permeability assay
Permeability-focused library design
Low TPSA indazole core
Parallel permeability (PAMPA/Caco-2)
Regioisomer-controlled synthesis
6‑carboxylic acid regioisomer identity
NMR/HPLC regioisomeric purity confirmation
Conformationally diverse scaffold design
Rotatable bonds and cyclopropane constraint
Conformational analysis (X‑ray/cryo-EM)
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